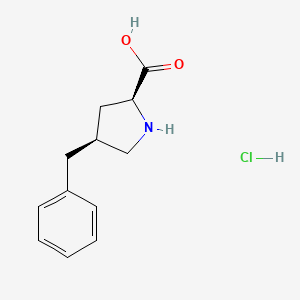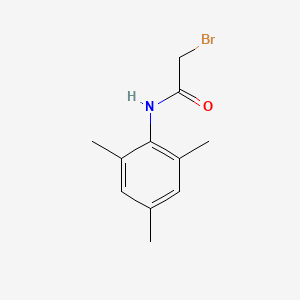
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H20Cl2N4O5S and its molecular weight is 535.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic System Construction
Research in the domain of heterocyclic chemistry often focuses on the synthesis and characterization of novel compounds with potential applications in medicinal chemistry and material science. For instance, Dotsenko et al. (2012) described the synthesis of condensed sulfur-containing pyridine systems, including derivatives of purine, which are structurally related to the query compound. These studies are crucial for understanding the chemical properties and reactivity of such complex molecules, potentially leading to the development of new drugs or materials (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).
Pharmacological Research
Purine derivatives have been extensively studied for their pharmacological properties, including interactions with various receptors in the human body. Chłoń-Rzepa et al. (2013) investigated new 8-aminoalkyl derivatives of purine-2,6-dione with specific substituents, showing significant affinity for serotonin receptors and demonstrating potential psychotropic activity. This research highlights the importance of purine derivatives in developing new therapeutic agents, suggesting possible research avenues for compounds like the one (Chłoń-Rzepa, G. et al., 2013).
Material Science and Sensor Development
In the field of material science, purine derivatives can be utilized in the development of sensors and other functional materials. Young et al. (1997) demonstrated a luminescent sensor responsive to oxoacids, showing how structural modifications of heterocyclic compounds can lead to new material properties with practical applications. Although not directly related to the compound of interest, this study exemplifies how research on purine derivatives can contribute to advancements in sensor technology and material science (Young, V. et al., 1997).
Propiedades
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O5S/c1-28-20-19(21(32)27-22(28)33)29(10-16(30)11-34-17-8-6-15(25)7-9-17)23(26-20)35-12-18(31)13-2-4-14(24)5-3-13/h2-9,16,30H,10-12H2,1H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBPRPIOJHUUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC(COC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)



![5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2714816.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2714823.png)
![N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2714824.png)
![5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2714826.png)

![1-tert-butyl-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2714831.png)
![6-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2714832.png)
![6-ethyl-5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714834.png)